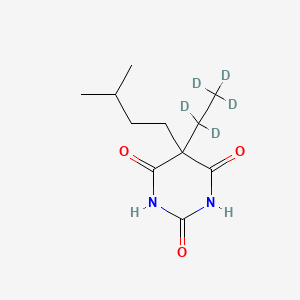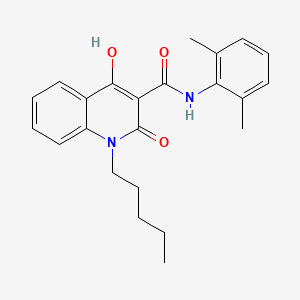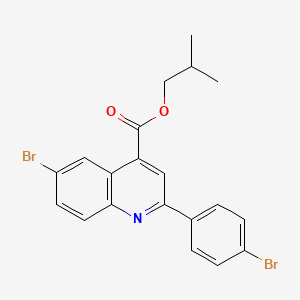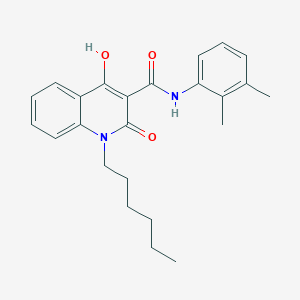![molecular formula C24H33N3O3Si B12053609 2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol](/img/structure/B12053609.png)
2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-TERT-BUTYL-4-[3-(DIMETHYLVINYLSILANYL)PROPOXY]-6-(5-METHOXYBENZOTRIAZOL-2-YL)-PHENOL is a complex organic compound with the molecular formula C24H33N3O3Si and a molecular weight of 439.62 g/mol . This compound is known for its unique structure, which includes a benzotriazole moiety, a tert-butyl group, and a dimethylvinylsilanyl group. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-TERT-BUTYL-4-[3-(DIMETHYLVINYLSILANYL)PROPOXY]-6-(5-METHOXYBENZOTRIAZOL-2-YL)-PHENOL involves several steps. One common synthetic route includes the following steps:
Formation of the benzotriazole moiety: This step involves the reaction of an appropriate aromatic amine with nitrous acid to form the benzotriazole ring.
Introduction of the tert-butyl group: This can be achieved through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Attachment of the dimethylvinylsilanyl group: This step involves the reaction of the intermediate compound with a vinylsilane reagent under suitable conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
2-TERT-BUTYL-4-[3-(DIMETHYLVINYLSILANYL)PROPOXY]-6-(5-METHOXYBENZOTRIAZOL-2-YL)-PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and tetrahydrofuran, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-TERT-BUTYL-4-[3-(DIMETHYLVINYLSILANYL)PROPOXY]-6-(5-METHOXYBENZOTRIAZOL-2-YL)-PHENOL has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-TERT-BUTYL-4-[3-(DIMETHYLVINYLSILANYL)PROPOXY]-6-(5-METHOXYBENZOTRIAZOL-2-YL)-PHENOL involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with metal ions, which can influence various biochemical pathways. The tert-butyl and dimethylvinylsilanyl groups contribute to the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
2-TERT-BUTYL-4-[3-(DIMETHYLVINYLSILANYL)PROPOXY]-6-(5-METHOXYBENZOTRIAZOL-2-YL)-PHENOL can be compared with similar compounds such as:
2-tert-Butyl-4-[3-(dimethylvinylsilanyl)propoxy]-6-(5-methoxybenzotriazol-2-yl)-phenol: This compound has a similar structure but may differ in specific functional groups or substituents.
2-tert-Butyl-4-[3-(dimethylvinylsilanyl)propoxy]-6-(5-methoxybenzotriazol-2-yl)-phenol: Another similar compound with slight variations in its chemical structure.
These comparisons highlight the uniqueness of 2-TERT-BUTYL-4-[3-(DIMETHYLVINYLSILANYL)PROPOXY]-6-(5-METHOXYBENZOTRIAZOL-2-YL)-PHENOL in terms of its specific functional groups and overall stability.
Eigenschaften
Molekularformel |
C24H33N3O3Si |
|---|---|
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
2-tert-butyl-4-[3-[ethenyl(dimethyl)silyl]propoxy]-6-(5-methoxybenzotriazol-2-yl)phenol |
InChI |
InChI=1S/C24H33N3O3Si/c1-8-31(6,7)13-9-12-30-18-14-19(24(2,3)4)23(28)22(16-18)27-25-20-11-10-17(29-5)15-21(20)26-27/h8,10-11,14-16,28H,1,9,12-13H2,2-7H3 |
InChI-Schlüssel |
NAMSZFOHELZSOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC(=C1)OCCC[Si](C)(C)C=C)N2N=C3C=CC(=CC3=N2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B12053526.png)


![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(2-thienyl)acetohydrazide](/img/structure/B12053542.png)
![(1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12053546.png)

![tert-Butyl N-[(2-methylphenyl)methylene]carbamate](/img/structure/B12053559.png)


![2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12053581.png)

![N-(2-Isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12053616.png)


